1-(2,6-Difluorobenzoyl)-4-(1-phenylcyclohexyl)piperazine
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Overview
Description
1-(2,6-Difluorobenzoyl)-4-(1-phenylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorobenzoyl)-4-(1-phenylcyclohexyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the phenylcyclohexyl group: This step involves the reaction of the piperazine intermediate with a phenylcyclohexyl halide under basic conditions.
Attachment of the 2,6-difluorobenzoyl group: The final step involves the acylation of the piperazine derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorobenzoyl)-4-(1-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzoyl)-4-(1-phenylcyclohexyl)piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorobenzoyl)piperazine: Lacks the phenylcyclohexyl group.
4-(1-Phenylcyclohexyl)piperazine: Lacks the 2,6-difluorobenzoyl group.
1-Benzoyl-4-(1-phenylcyclohexyl)piperazine: Contains a benzoyl group instead of a 2,6-difluorobenzoyl group.
Uniqueness
1-(2,6-Difluorobenzoyl)-4-(1-phenylcyclohexyl)piperazine is unique due to the presence of both the 2,6-difluorobenzoyl and 1-phenylcyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H26F2N2O |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[4-(1-phenylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26F2N2O/c24-19-10-7-11-20(25)21(19)22(28)26-14-16-27(17-15-26)23(12-5-2-6-13-23)18-8-3-1-4-9-18/h1,3-4,7-11H,2,5-6,12-17H2 |
InChI Key |
ICXUCTRMKNLCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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